molecular formula C6H11ClN2O B6203362 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 2138303-17-8

1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6203362
CAS No.: 2138303-17-8
M. Wt: 162.62 g/mol
InChI Key: QBMTWUGXENYRJQ-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic amine salt featuring a 1,2-oxazole core substituted with a methyl group at the 5-position and an ethylamine side chain at the 3-position. Key properties include:

  • Molecular Formula: C₆H₁₂ClN₂O
  • Molecular Weight: ~163.45 g/mol (calculated for hydrochloride salt)
  • CAS Number: 1808068-52-1 (enantiomer-specific form)
  • Appearance: Typically a powder stored at room temperature .
  • Safety: Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .

The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural simplicity and functional groups make it amenable to further derivatization.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMTWUGXENYRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, also known as (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and immunomodulatory effects, supported by research findings and case studies.

  • Molecular Formula : C₆H₁₁ClN₂O
  • Molecular Weight : 162.62 g/mol
  • CAS Number : 1807921-05-6

Biological Activity Overview

Research indicates that 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride exhibits a range of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxazole derivatives. The compound has shown effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain oxazole derivatives have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

This suggests that the compound may inhibit the growth of these pathogens effectively.

Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against fungi such as Candida albicans, with promising results:

  • Inhibition zones were observed at concentrations ranging from 45–60 µg/mL .

Anticancer Potential

Emerging research suggests that compounds similar to 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride may possess anticancer properties. Studies on related oxazole derivatives indicate their potential to inhibit tumor cell proliferation through various mechanisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. These interactions can modulate enzyme activities and receptor functions, leading to altered biological responses.

Case Studies and Research Findings

Recent studies have investigated the therapeutic applications of oxazole derivatives:

  • Study on Antimicrobial Properties :
    • A comparative analysis of several oxazole derivatives indicated that those with specific substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms :
    • Research into related compounds has shown that oxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Substitution Pattern Variations in Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Safety
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride C₆H₁₂ClN₂O ~163.45 5-methyl on oxazole Powder; H302, H315
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride C₆H₁₁ClN₂O 162.62 3-methyl on oxazole Powder; H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation)
2-(5-Phenyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride C₁₁H₁₃ClN₂O 224.69 5-phenyl on oxazole Structural data available; safety information not provided

Key Findings :

  • Substituent Position : Shifting the methyl group from the 5- to 3-position on the oxazole ring (as in ) reduces molecular weight slightly and alters hazard profiles (e.g., additional H319 for eye irritation).
  • Aromatic vs.

Heterocyclic Core Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Properties/Safety
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C₆H₁₃ClN₄ 176.65 1,2,4-triazole Oil; H302, H315, H318 (serious eye damage), H335 (respiratory irritation)
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride C₅H₉ClN₃O 163.60 1,2,4-oxadiazole Intermediate in synthesis; cyclopropyl group enhances rigidity
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride C₁₂H₁₃ClN₄O₂ 280.71 1,2,4-oxadiazole fused with benzoxazole Powder; complex structure; safety data unavailable

Key Findings :

  • Triazole vs. Oxazole : Replacing oxazole with 1,2,4-triazole () increases nitrogen content and molecular weight, correlating with heightened hazards (e.g., H318).
  • Cyclopropyl substituents () may confer metabolic stability.

Functional Group and Chain Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Variation Key Properties/Safety
1-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine hydrochloride (Hypothetical) C₇H₁₄ClN₂O 177.65 Extended alkyl chain (propylamine) Not directly reported; predicted increased lipophilicity vs. ethylamine analogs.
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride C₆H₁₂ClN₃O 177.63 Methylamine side chain XLogP3: 0.4; moderate hydrophilicity

Key Findings :

  • Branching and Substitution : Methylation of the amine () reduces hydrogen bonding capacity, affecting solubility and receptor interactions.

Preparation Methods

Core Synthetic Pathways

The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride typically follows a three-step sequence:

  • Isoxazole Ring Formation : The 5-methylisoxazole core is constructed via cyclization reactions. A common approach involves the condensation of hydroxylamine with β-diketones or β-ketoesters under acidic conditions. For example, reacting methyl benzoylformate with hydroxylamine hydrochloride yields 5-methylisoxazole-3-carboxylate intermediates.

  • Introduction of the Aminoethyl Side Chain : The aminoethyl group is introduced through nucleophilic substitution or reductive amination. In one protocol, 5-methylisoxazole-3-carbaldehyde undergoes a Strecker reaction with ammonium cyanide, followed by hydrolysis to produce the primary amine.

  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.

Alternative Routes Involving Enaminones

Recent advances utilize enaminones as precursors for regioselective isoxazole synthesis. For instance, enaminones derived from β-ketoamides react with sulfonyl azides under mild conditions to form 1,2,3-triazole intermediates, which subsequently rearrange into isoxazole derivatives. This method avoids harsh reagents and improves atom economy (Table 1).

Table 1: Comparison of Enaminone-Based Synthetic Methods

Starting MaterialReagentSolventTemperatureYield (%)Reference
β-Ketoamide enaminone4-Nitrophenylsulfonyl azideEthanol25°C78
β-Ketoester enaminoneMesyl azidePyridine40°C65

Reaction Condition Optimization

Solvent and Catalyst Screening

Solvent polarity significantly impacts reaction kinetics and product purity. In the cyclization step, 50% aqueous ethanol maximizes yield (95%) by balancing solubility and reaction rate. Non-polar solvents like dichloromethane reduce yields due to poor intermediate solubility. Catalysts such as InCl₃ (20 mol%) enhance cyclization efficiency under ultrasound irradiation, reducing reaction times from hours to 20 minutes.

Temperature and Time Dependencies

Optimal temperatures for reductive amination range from 20°C to 60°C, with 40°C providing the highest yield plateau. Prolonged heating beyond 30 minutes induces side reactions, such as over-oxidation of the amine group.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization in 95% ethanol, yielding colorless crystals with >99% purity. Solvent mixtures (e.g., ethyl acetate/hexane) are avoided due to co-precipitation of byproducts.

Analytical Validation

Table 2: Characterization Data for 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine Hydrochloride

TechniqueKey SignalsReference
¹H NMR (D₂O)δ 2.35 (s, 3H, CH₃), 3.20 (q, 2H, CH₂NH₂)
ESI-MSm/z 127.08 [M+H]⁺
X-ray CrystallographySpace group P2₁, C6H11ClN2O formula confirmed

Industrial-Scale Production

Catalytic Process Intensification

Large-scale synthesis employs continuous-flow reactors to minimize thermal degradation. For example, fixed-bed reactors packed with Amberlyst-15 catalyst achieve 85% conversion in the cyclization step, reducing waste compared to batch processes .

Q & A

Q. What safety protocols are critical for handling this compound in a lab setting?

  • Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s hydrochloride salt may release HCl vapors upon decomposition. Store in airtight containers with desiccants, and follow spill protocols using vermiculite or sand for containment .

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